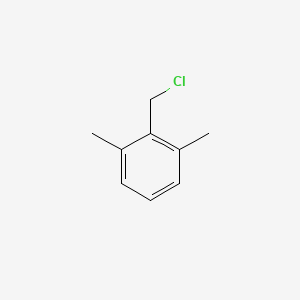

2,6-Dimethylbenzyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97101. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVRFWQMBYLJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277944 | |

| Record name | 2,6-Dimethylbenzyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5402-60-8 | |

| Record name | 5402-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5402-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylbenzyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylbenzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylbenzyl Chloride

Introduction: The Strategic Importance of this compound

This compound (C₉H₁₁Cl), also known as 2-(chloromethyl)-1,3-dimethylbenzene, is a pivotal intermediate in the landscape of organic synthesis.[1][2] Its structural motif, featuring a reactive benzylic chloride functional group sterically shielded by two ortho-methyl groups, imparts unique reactivity that is leveraged in numerous industrial applications. This compound serves as a critical building block in the production of pharmaceuticals, agrochemicals such as insecticides, and dyes.[1][3] The steric hindrance provided by the methyl groups can influence reaction pathways, often enhancing selectivity in complex syntheses. This guide provides an in-depth exploration of the primary synthesis mechanisms, offering both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.

Primary Synthesis Pathway: Electrophilic Aromatic Substitution via Blanc Chloromethylation

The most direct and industrially significant route to this compound is the Blanc chloromethylation of m-xylene (1,3-dimethylbenzene).[3][4] This reaction is a classic example of electrophilic aromatic substitution, where a chloromethyl group (-CH₂Cl) is introduced onto the aromatic ring.[5]

Causality of the Mechanism

The reaction is typically performed under acidic conditions, utilizing formaldehyde and hydrogen chloride, with a Lewis acid catalyst such as zinc chloride (ZnCl₂) or a strong protic acid.[5][6] The core of the mechanism relies on the in-situ generation of a potent electrophile.

-

Electrophile Generation: The catalyst (e.g., ZnCl₂ or H⁺) coordinates to or protonates the carbonyl oxygen of formaldehyde. This polarization drastically increases the electrophilicity of the formaldehyde carbon, facilitating its attack by the electron-rich aromatic ring.[5]

-

Electrophilic Attack: The π-electron system of m-xylene acts as a nucleophile, attacking the activated formaldehyde. The two methyl groups on the m-xylene ring are ortho, para-directing activators. The most nucleophilic position, and the one leading to the desired product, is the C2 position situated between the two methyl groups. Attack at this position forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization and Chlorination: A base (like Cl⁻) abstracts a proton from the sp³-hybridized carbon of the ring, restoring aromaticity and forming 2,6-dimethylbenzyl alcohol.

-

Conversion to Chloride: In the presence of excess acid (HCl), the benzylic alcohol is rapidly protonated, forming a good leaving group (H₂O). Subsequent nucleophilic attack by a chloride ion yields the final product, this compound.

Key Reagents and Conditions

-

Aromatic Substrate: m-Xylene

-

Chloromethylating Agents: Formaldehyde (or its polymers, paraformaldehyde and trioxane) and Hydrogen Chloride (HCl).[7]

-

Catalyst: Lewis acids (ZnCl₂) or strong protic acids (H₂SO₄, H₃PO₄).[5][8]

-

Reaction Medium: The reaction can be carried out in various solvents, or in an excess of the aromatic substrate. Some modern protocols employ phase-transfer catalysts to improve efficiency in biphasic systems.[4]

Process Visualization: Blanc Chloromethylation Mechanism

Caption: Conversion of 2,6-dimethylbenzyl alcohol to its chloride via thionyl chloride.

Field-Proven Experimental Protocol

The following protocol for the chlorination of 2,6-dimethylbenzyl alcohol is a reliable method for producing high-purity this compound on a laboratory scale.

Experimental Workflow: Chlorination of 2,6-Dimethylbenzyl Alcohol

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from a documented synthesis procedure. [9]

-

Reactor Setup: A reaction vessel is charged with 91.4 g (0.768 mol) of thionyl chloride and 100 ml of toluene. [9]2. Heating: The mixture is heated to a constant temperature of 72°C. [9]3. Substrate Addition: A solution of 100 g of 2,6-dimethylbenzyl alcohol (purity ~74.7%) dissolved in 700 ml of toluene is added dropwise to the reactor over a period of one hour, maintaining the temperature at 72°C. [9]4. Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional hour at 72°C to ensure the reaction goes to completion. [9]5. Workup and Purification:

-

Excess thionyl chloride is removed by distillation. [9] * The remaining residue is filtered through a pad of Celite to remove any solid impurities. [9] * The filtrate is then concentrated under reduced pressure to isolate the crude product. [9]6. Product Characterization: This procedure yields a brown oil. Analysis by GC/MS confirms the presence of the desired product. [9]

-

Data Summary: Quantitative Parameters

| Parameter | Value | Reference |

| Starting Material | 2,6-Dimethylbenzyl Alcohol | [9] |

| Reagent | Thionyl Chloride (SOCl₂) | [9] |

| Solvent | Toluene | [9] |

| Temperature | 72°C | [9] |

| Reaction Time | 2 hours (1 hr addition + 1 hr stir) | [9] |

| Reported Yield | ~89.7% of theory | [9] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-understood mechanisms: the Blanc chloromethylation of m-xylene and the chlorination of 2,6-dimethylbenzyl alcohol. The choice of method is dictated by factors such as scale, cost, and the availability of starting materials. The Blanc reaction is often favored for large-scale industrial production due to the low cost of m-xylene. [4]In contrast, the chlorination of the corresponding alcohol offers high yields and simpler product isolation, making it ideal for laboratory and specialty chemical applications. [3][9]A thorough understanding of the underlying mechanisms, reaction kinetics, and potential side reactions is paramount for optimizing reaction conditions and ensuring the synthesis of a high-purity final product.

References

-

Chloromethylation of Meta Xylene by Phase Transfer Catalysis - IOSR Journal. [Link]

- WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google P

- CN103351343A - Synthetic method for xylometazoline hydrochloride - Google P

-

Cas 5402-60-8,this compound - LookChem. [Link]

-

Benzyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal. [Link]

-

Blanc chloromethylation - Wikipedia. [Link]

- CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google P

-

This compound | C9H11Cl | CID 221154 - PubChem - NIH. [Link]

Sources

- 1. Cas 5402-60-8,this compound | lookchem [lookchem.com]

- 2. This compound | C9H11Cl | CID 221154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5402-60-8 | Benchchem [benchchem.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]

- 8. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

The Impact of Steric Hindrance on Reaction Pathways: A Technical Guide to the Reaction Kinetics of 2,6-Dimethylbenzyl Chloride

Introduction: The Duality of Reactivity and Stability in Drug Development

In the landscape of modern medicinal chemistry and process development, the benzyl chloride moiety is a cornerstone for the synthesis of a vast array of pharmacologically active molecules and industrial chemicals.[1] Among these, 2,6-dimethylbenzyl chloride holds a unique position. Its utility as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and dyes is well-established.[1] The strategic placement of two methyl groups ortho to the chloromethyl group introduces significant steric hindrance, profoundly influencing its reaction kinetics and mechanistic pathways. This technical guide provides an in-depth exploration of the reaction kinetics of this compound, offering a framework for researchers and drug development professionals to understand and predict its chemical behavior. By dissecting the interplay of electronic effects and steric factors, we can harness the unique reactivity of this compound for more efficient and controlled synthetic processes.

The Mechanistic Crossroads: S N 1 versus S N 2 Pathways

Nucleophilic substitution at the benzylic carbon of this compound is a focal point of mechanistic inquiry. The reaction can theoretically proceed through two distinct pathways: a concerted bimolecular nucleophilic substitution (S N 2) or a stepwise unimolecular nucleophilic substitution (S N 1). The pronounced steric bulk imposed by the two ortho-methyl groups creates a formidable barrier to the backside attack required for an S N 2 mechanism.[2] This steric hindrance around the benzylic carbon is the primary determinant of the favored reaction pathway.

Conversely, the electronic properties of the benzene ring and the methyl substituents can stabilize a potential carbocation intermediate, a key feature of the S N 1 pathway. The methyl groups are electron-donating, which helps to delocalize the positive charge of the carbocation through inductive and hyperconjugative effects, thereby lowering the activation energy for its formation.[2] Consequently, reactions of this compound, particularly in polar, protic solvents, are strongly inclined to proceed through an S N 1 or an S N 1-like mechanism.

}

Figure 1: Competing SN1 and SN2 pathways for this compound.

Quantitative Kinetic Analysis: Insights from Solvolysis Studies

While specific kinetic data for this compound is not extensively reported in foundational literature, a comprehensive understanding can be gleaned from studies on structurally analogous compounds.[2] Research on the solvolysis of trialkyl-substituted benzyl chlorides provides invaluable quantitative data. For instance, the solvolysis of 2,4,6-trimethylbenzyl chloride, a very close analog, in 80% ethanol-water demonstrates first-order kinetics, which is indicative of an S N 1-type mechanism.[3]

The table below summarizes the kinetic data for the solvolysis of 2,4,6-trimethylbenzyl chloride and related compounds. The data clearly illustrates the impact of steric hindrance on reaction rates.

| Compound | Temperature (°C) | k 1 (s⁻¹) | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Benzyl Chloride | 45.0 | 1.35 x 10⁻⁵ | 1.00 | 21.3 | -10.2 |

| 2,4,6-Trimethylbenzyl Chloride | 45.0 | 1.15 x 10⁻³ | 85.2 | 20.8 | -4.4 |

| 2,4,6-Tri-i-propylbenzyl Chloride | 45.0 | 2.57 x 10⁻³ | 190 | 22.0 | +1.8 |

| 2,4,6-Tri-t-butylbenzyl Chloride | 45.0 | 1.78 x 10⁻² | 1320 | 23.3 | +11.3 |

Data adapted from a study on the solvolysis of trialkylbenzyl chlorides in 80% ethanol-water.[3][4][5][6]

The significant rate enhancement observed for 2,4,6-trimethylbenzyl chloride compared to benzyl chloride can be attributed to the electronic stabilization of the incipient carbocation by the three methyl groups. Interestingly, as the steric bulk of the ortho substituents increases from methyl to isopropyl to t-butyl, the rate of solvolysis unexpectedly increases. This phenomenon, termed "steric acceleration," is proposed to arise from the relief of steric strain in the ground state as the molecule moves towards a more planar carbocation intermediate.[3][4] Furthermore, the increasingly positive entropy of activation (ΔS‡) with greater steric hindrance suggests a more disordered transition state, likely due to a decrease in the ordering of solvent molecules around the reaction center.[3][6]

Experimental Protocol for Kinetic Analysis of Solvolysis

To empirically determine the reaction kinetics of this compound, a conductometric method is highly effective for monitoring the progress of the solvolysis reaction in a polar solvent system like aqueous ethanol. The production of hydrochloric acid as a byproduct leads to a measurable change in the conductivity of the solution over time.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a non-polar, anhydrous solvent (e.g., acetone) to ensure stability. A typical concentration would be 0.1 M.

-

Prepare the desired solvolysis medium, for example, 80% (v/v) ethanol-water. Ensure the solvent mixture is thoroughly homogenized and thermally equilibrated to the desired reaction temperature.

-

-

Kinetic Run:

-

Pipette a precise volume of the thermally equilibrated solvolysis medium into a conductivity cell.

-

Immerse the conductivity cell in a constant-temperature bath to maintain the reaction temperature to within ±0.1 °C.

-

Initiate the reaction by injecting a small, precise volume of the this compound stock solution into the conductivity cell with vigorous stirring to ensure rapid mixing. The final concentration of the benzyl chloride should be in the millimolar range.

-

Immediately begin recording the conductivity of the solution as a function of time using a data logger.

-

-

Data Analysis:

-

The first-order rate constant (k₁) can be determined by plotting the natural logarithm of the change in conductivity (ln(G∞ - Gt)) versus time, where Gt is the conductivity at time t and G∞ is the conductivity at infinite time (i.e., after the reaction has gone to completion). The slope of this plot will be -k₁.

-

Alternatively, the Guggenheim method can be employed if the final conductivity is difficult to measure accurately.

-

Repeat the experiment at several different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) using the Arrhenius and Eyring equations.

-

}

Figure 2: Experimental workflow for the conductometric kinetic analysis.

Implications for Drug Development and Process Optimization

A thorough understanding of the reaction kinetics of this compound is not merely an academic exercise; it has profound practical implications in the pharmaceutical and chemical industries.

-

Reaction Control and Selectivity: Knowledge of the favored S N 1 pathway allows for the rational selection of reaction conditions (solvent polarity, temperature, nucleophile concentration) to maximize the yield of the desired substitution product and minimize side reactions. For instance, using a polar protic solvent will facilitate the S N 1 reaction, while a non-polar aprotic solvent would significantly retard it.

-

Process Safety and Scalability: The solvolysis of benzyl chlorides is an exothermic process. Kinetic data is essential for accurate thermal modeling of the reaction, ensuring safe scale-up from the laboratory to industrial production. Understanding the rate of heat evolution is critical for designing appropriate cooling systems and preventing thermal runaways.

-

Impurity Profiling: The S N 1 mechanism proceeds through a carbocation intermediate, which can potentially undergo rearrangement or elimination reactions, leading to the formation of impurities. Kinetic studies can help to identify the conditions under which these side reactions become significant, enabling the development of strategies to suppress their formation.

}

Figure 3: The logical flow from kinetic understanding to successful application.

Conclusion

The reaction kinetics of this compound are dominated by the profound steric hindrance exerted by the ortho-methyl groups, which strongly favors a unimolecular (S N 1) reaction pathway over a bimolecular (S N 2) one. This mechanistic preference, supported by kinetic data from analogous sterically hindered benzyl chlorides, provides a predictive framework for its reactivity. For researchers and professionals in drug development and chemical synthesis, a deep understanding of these kinetic principles is paramount. It enables the rational design of synthetic routes, ensures process safety and scalability, and ultimately leads to the efficient production of high-purity target molecules. The principles outlined in this guide serve as a foundational tool for harnessing the unique chemical properties of this compound in the advancement of science and industry.

References

-

Barclay, L. R. C., Sonawane, H. R., & Hudson, J. C. (1972). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Evidence for Steric Acceleration in 2,4,6-Tri-t-butylbenzyl Chloride. Canadian Journal of Chemistry, 50(14), 2318–2327. [Link]

-

Chemistry Stack Exchange. (2023, May 24). Do Benzyl Halides undergo SN1 or SN2 with Ammonia?. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5402-60-8, this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). First order rate constants of solvolysis of trialkylbenzyl chlorides in ethanol--water (80%). Retrieved from [Link]

-

Richard, J. P., Amyes, T. L., & Toteva, M. M. (2008). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 13(7), 1519–1545. [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

Allen. (n.d.). Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain.. Retrieved from [Link]

-

Filo. (2025, October 28). Which of the following is the correct order of hydrolysis? (i) Benzyl ch... Retrieved from [Link]

-

Quora. (2018, May 26). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Retrieved from [Link]

-

SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.. Retrieved from [Link]

Sources

Spectroscopic Data of 2,6-Dimethylbenzyl Chloride: A Comprehensive Technical Guide

Introduction

2,6-Dimethylbenzyl chloride, a substituted aromatic halide, is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its reactivity is significantly influenced by the steric hindrance provided by the two ortho-methyl groups, making it a subject of interest in mechanistic studies of nucleophilic substitution reactions.[1] Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound in research and industrial applications. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure

The molecular structure of this compound is foundational to understanding its spectroscopic properties. The spatial arrangement of the atoms and functional groups gives rise to the unique spectral fingerprint discussed in the following sections.

Caption: Major Fragmentation Pathways of this compound

Experimental Protocol: Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: Detect the separated ions and record their abundance to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated fingerprint for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environment of the protons and carbons, while the IR spectrum identifies the key functional groups. The mass spectrum establishes the molecular weight and reveals characteristic fragmentation patterns. For researchers and professionals in drug development and other chemical industries, a thorough understanding of this data is essential for ensuring the quality and integrity of this important chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 51729. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

The Strategic Intermediate: A Technical Guide to 2,6-Dimethylbenzyl Chloride

Introduction: Beyond a Simple Alkyl Halide

In the landscape of organic synthesis, certain reagents distinguish themselves not by exotic functionality, but by a strategic combination of reactivity and structural influence. 2,6-Dimethylbenzyl chloride (CAS 5402-60-8), a seemingly straightforward benzylic halide, is a prime example of such a molecule. Its true value to the discerning chemist lies in the nuanced interplay of its benzylic reactivity, modulated by the profound steric and electronic effects of its ortho-methyl substituents. This guide provides an in-depth exploration of this compound, moving beyond catalog data to offer a field-proven perspective on its properties, synthesis, reactivity, and critical applications in the development of pharmaceuticals and other advanced materials. For researchers and drug development professionals, a thorough understanding of this intermediate is key to unlocking novel synthetic pathways and designing next-generation molecules.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe utilization in any laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5402-60-8 | [1][2] |

| Molecular Formula | C₉H₁₁Cl | [1][2] |

| Molecular Weight | 154.64 g/mol | [1][2] |

| Appearance | White or colorless to light yellow powder, lumps, or clear liquid. | [2] |

| Melting Point | 33-35 °C | [1] |

| Boiling Point | 70 °C at 5 mmHg | [1] |

| Density | ~1.033 g/cm³ | [1] |

| Flash Point | 33 °C | [1] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [2] |

| Storage | Refrigerated (0-10°C) under an inert gas (e.g., Argon, Nitrogen).[1][3] |

The Causality of Reactivity: Steric Hindrance and Electronic Effects

The synthetic utility of this compound is fundamentally dictated by the two methyl groups positioned ortho to the chloromethyl moiety. These groups exert a powerful influence on the reactivity of the benzylic carbon, creating a unique chemical personality that can be strategically exploited.

Steric Hindrance: The primary effect of the ortho-methyl groups is significant steric bulk around the reaction center.[4] This steric congestion profoundly impacts the kinetics of nucleophilic substitution reactions.

-

Suppression of Sₙ2 Pathways: In a bimolecular nucleophilic substitution (Sₙ2) reaction, the nucleophile must approach the electrophilic carbon from the backside, opposite to the leaving group.[5][6] The bulky methyl groups in this compound physically obstruct this backside attack, making the Sₙ2 pathway kinetically unfavorable compared to less hindered benzyl halides.[4]

-

Promotion of Sₙ1 Pathways: Conversely, the steric hindrance can favor a unimolecular nucleophilic substitution (Sₙ1) mechanism.[7] The initial, rate-determining step of an Sₙ1 reaction is the departure of the leaving group to form a carbocation intermediate.[8] The steric strain in the starting material is relieved upon formation of the planar carbocation, providing a thermodynamic driving force.[7]

Electronic Effects: The methyl groups are also weakly electron-donating through an inductive effect.[4] This electronic contribution stabilizes the benzylic carbocation intermediate that would form during an Sₙ1 reaction, further lowering the activation energy for this pathway.[4][7]

The interplay of these steric and electronic factors means that reactions involving this compound often proceed through an Sₙ1 or Sₙ1-like mechanism, especially with weaker nucleophiles and in polar protic solvents. This mechanistic preference is a critical consideration for reaction design and stereochemical control.

Caption: Mechanistic dichotomy in nucleophilic substitution.

Synthesis: A Validated Laboratory Protocol

A common and reliable method for the preparation of this compound is the reaction of 2,6-dimethylbenzyl alcohol with thionyl chloride.[1][9] This procedure is effective and yields the desired product in high purity.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of 2,6-Dimethylbenzyl Alcohol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory.

Materials and Equipment:

-

2,6-Dimethylbenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle with temperature control

-

Stirring apparatus

-

Distillation apparatus

-

Filtration apparatus (e.g., Büchner funnel, Celite)

-

Rotary evaporator

Procedure:

-

Setup: In a fume hood, charge a round-bottom flask with thionyl chloride (0.768 mol) and 100 mL of toluene.[10] Equip the flask with a reflux condenser and a dropping funnel. Begin stirring and heat the mixture to 72°C.[10]

-

Addition of Alcohol: Prepare a solution of 2,6-dimethylbenzyl alcohol (e.g., 100 g of 74.7% purity) in 700 mL of toluene.[10] Add this solution dropwise to the heated thionyl chloride solution over a period of one hour.[10]

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 72°C for an additional hour to ensure the reaction goes to completion.[10]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure.[10]

-

Filter the remaining residue through a pad of Celite to remove any insoluble impurities.[10]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10]

-

-

Analysis: The product, typically a brown oil, can be analyzed by GC/MS to confirm its identity and purity.[10] A typical yield is approximately 89.7% of the theoretical value.[10]

Applications in Drug Development and Agrochemicals

This compound serves as a crucial building block for introducing the sterically hindered 2,6-dimethylbenzyl moiety into larger molecules. This structural unit can impart desirable properties such as increased metabolic stability, modified binding affinity, or altered lipophilicity.

-

Pharmaceutical Intermediates: It is a valuable precursor for a variety of pharmaceutical intermediates.[1][2] Its ability to act as an effective alkylating agent for nitrogen and oxygen nucleophiles is key to constructing the core structures of many active pharmaceutical ingredients (APIs).[1] For instance, structurally related compounds are pivotal in the synthesis of local anesthetics like Lidocaine, which features a 2,6-dimethylphenyl group.[1] It is also used in the synthesis of 1,4-benzodiazepinone compounds, which have applications in treating autoimmune and inflammatory disorders.[2]

-

Agrochemicals: In the agrochemical sector, this compound and its isomers are important intermediates for pesticides.[1] The lipophilic nature of the 2,6-dimethylbenzyl group can enhance the penetration of the active compound through the waxy cuticles of plants or the exoskeletons of insects.[4] A notable example is the use of the related isomer, 2,5-dimethylbenzyl chloride, as a key intermediate in the production of the insecticide spirotetramat.[1]

Safety and Handling: A Corrosive Hazard

This compound is a corrosive and hazardous chemical that must be handled with appropriate precautions.

-

Hazards: It is corrosive to the skin, eyes, and respiratory system.[10] Contact can cause severe burns, and eye contact may lead to corneal damage or blindness.[10] Inhalation of dust or mist can cause severe irritation to the respiratory tract.[10] It is also classified as a lachrymator.[1]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[7][11] All handling should be performed in a well-ventilated fume hood.[11]

-

Storage and Handling: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, light, and incompatible materials such as oxidizing agents.[10] The compound should be stored under an inert atmosphere.[1]

-

First Aid:

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]

-

Conclusion

This compound is a testament to the principle that steric and electronic effects are powerful tools in synthetic design. Its hindered nature, which at first glance might seem like a limitation, is precisely what makes it a strategic choice for accessing specific molecular architectures in pharmaceutical and agrochemical research. By understanding the causality behind its reactivity and adhering to rigorous safety protocols, researchers can effectively leverage this versatile intermediate to advance their synthetic endeavors.

References

-

Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

- Loudon, G. M., & Parise, J. M. (n.d.). Alkyl Halides and Nucleophilic Substitution. Retrieved from a personal or institutional collection of organic chemistry resources.

-

LookChem. (n.d.). Cas 5402-60-8, this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-METHYLBENZYL ALCOHOL. Retrieved from [Link]

-

University of Kentucky. (n.d.). CHAPTER 9. Substitution reactions - Organic Chemistry. Retrieved from [Link]

- Richard, J. P., et al. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. This is likely a journal article, and a full citation would require the journal name, volume, and page numbers.

Sources

- 1. This compound | 5402-60-8 | Benchchem [benchchem.com]

- 2. Cas 5402-60-8,this compound | lookchem [lookchem.com]

- 3. CN109574866A - A kind of preparation method of 2,6- dimethyl benzene amine long-chain compound - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. ochem.as.uky.edu [ochem.as.uky.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

2,6-Dimethylbenzyl Chloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,6-Dimethylbenzyl Chloride in Organic Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of key chemical intermediates is paramount for procedural optimization and the assurance of experimental reproducibility. This compound (CAS 5402-60-8), a versatile reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes, is one such intermediate where a clear comprehension of its solubility characteristics is essential for its effective application.[1] This guide provides a detailed overview of the solubility of this compound in organic solvents, its physicochemical properties, and a comprehensive protocol for its experimental determination.

The solubility of a compound is intrinsically linked to its physical and chemical properties. This compound is a derivative of benzene with a molecular formula of C₉H₁₁Cl.[1] A summary of its key physicochemical properties is presented in Table 1. The compound's structure, featuring a largely non-polar aromatic ring and two methyl groups, alongside a reactive benzyl chloride functional group, dictates its solubility behavior.[2] Its hydrophobic nature suggests limited solubility in water, a fact supported by available data.[2]

Table 1:

| Property | Value | Reference(s) |

| CAS Number | 5402-60-8 | [1] |

| Molecular Formula | C₉H₁₁Cl | [1] |

| Molecular Weight | 154.64 g/mol | [1] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [3] |

| Melting Point | 33-35 °C | [1][3] |

| Boiling Point | 70 °C at 5 mmHg | [1] |

| Density | 1.033 g/cm³ | [1] |

Theoretical Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, its solubility can be predicted based on the principle of "like dissolves like". This principle posits that substances with similar polarities are more likely to be soluble in one another. Given the predominantly non-polar, aromatic structure of this compound, it is expected to exhibit good solubility in a range of common organic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | The hydroxyl group of alcohols can interact with the benzyl chloride moiety, while the alkyl chain has an affinity for the aromatic ring. Solubility may decrease with increasing alcohol chain length. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are relatively non-polar and can effectively solvate the non-polar regions of the molecule. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble | Ketones have a moderate polarity and are generally good solvents for a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Highly Soluble | The aromatic nature of these solvents closely matches that of the solute, leading to strong van der Waals interactions and high solubility. |

| Halogenated Solvents | Dichloromethane, Chloroform | Highly Soluble | The presence of the chlorine atom in this compound suggests good compatibility with other halogenated hydrocarbons. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderately Soluble to Sparingly Soluble | While non-polar, the interactions with the aromatic ring may be weaker compared to aromatic hydrocarbons, potentially leading to lower solubility. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These solvents are highly polar and can dissolve a wide range of compounds, including those with moderate polarity. |

| Water | Limited/Insoluble | The hydrophobic nature of the dimethylbenzene ring significantly outweighs the polarity of the benzyl chloride group, leading to poor solubility in water.[2] |

It is important to note that the predictions in Table 2 are qualitative. The actual solubility will depend on factors such as temperature and the purity of both the solute and the solvent. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent of choice using the isothermal shake-flask method. This method is considered a gold standard for solubility measurements of solid compounds.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a vial.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to rest in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter (pre-equilibrated at the experimental temperature) and filter the solution into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that is within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound. A validated calibration curve prepared with standards of known concentrations is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) in g/100 mL using the following formula: S = (C × DF × V) / 1000 Where:

-

C = Concentration of the diluted sample (mg/L)

-

DF = Dilution factor

-

V = Volume of the solvent (mL)

-

-

Safety and Handling Considerations

This compound is classified as a corrosive and irritant substance.[4] It can cause severe skin burns and eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

References

-

Kuujia. (2025). 5402-60-8(this compound). Retrieved from [Link]

-

LookChem. (n.d.). Cas 5402-60-8,this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Physical and chemical properties of 2,6-Dimethylbenzyl Chloride

An In-depth Technical Guide to 2,6-Dimethylbenzyl Chloride

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 5402-60-8), a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] It delves into the compound's core physicochemical properties, spectral characteristics, and chemical reactivity, with a focus on the mechanistic implications of its unique structure. Furthermore, this document outlines a standard synthesis protocol, detailed safety and handling procedures, and offers insights grounded in established scientific principles to support researchers and drug development professionals in its effective and safe utilization.

Introduction

This compound, also known as 2-(chloromethyl)-1,3-dimethylbenzene, is a substituted aromatic halide.[2] Structurally, it is classified as a benzyl halide, where the chlorine atom is bonded to a methylene group which is, in turn, attached to a 2,6-dimethyl substituted benzene ring.[3] This arrangement is critical as it dictates the compound's reactivity, differentiating it from aromatic halides where the halogen is directly bonded to the ring. The two ortho-methyl groups exert significant steric and electronic effects, influencing its reaction pathways and making it a subject of interest for mechanistic studies and a valuable building block in targeted organic synthesis.[3] Its utility is prominent in the creation of complex molecules, including active pharmaceutical ingredients (APIs) and systemic insecticides.[1][3]

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid or lump at room temperature, though it can also exist as a clear liquid.[2] Its physical state is dictated by its relatively low melting point. The compound is characterized by limited solubility in water due to its hydrophobic nature but is soluble in various organic solvents.[2]

A summary of its key physical and chemical properties is presented below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5402-60-8 | [1][4][5] |

| Molecular Formula | C₉H₁₁Cl | [1][5] |

| Molecular Weight | 154.64 g/mol | [1][5] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [2][3] |

| Melting Point | 33 - 35 °C | [1][3] |

| Boiling Point | 100 °C @ 15 mmHg; 70 °C @ 5 mmHg | [1][6] |

| Density | 1.033 g/cm³ | [1] |

| Flash Point | 33 °C | [1] |

| Refractive Index | 1.522 | [1] |

| Vapor Pressure | 0.132 mmHg @ 25°C |[1] |

Spectral Analysis

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. The expected spectral features are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a singlet for the benzylic protons (-CH₂Cl), a singlet for the six protons of the two equivalent ortho-methyl groups (-CH₃), and a multiplet pattern for the three protons on the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon environment. This includes the benzylic carbon, the methyl carbons, and the four distinct aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. These include C-H stretching for both the aromatic and aliphatic (methyl and methylene) groups, C=C stretching vibrations within the aromatic ring, and a characteristic C-Cl stretching band.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak. Fragmentation patterns will likely involve the loss of a chlorine radical and the formation of the stable 2,6-dimethylbenzyl carbocation.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the lability of the benzylic chloride. It is a potent alkylating agent, readily participating in nucleophilic substitution reactions.[3]

4.1 Nucleophilic Substitution Reactions

The primary reaction pathway is nucleophilic substitution, where the chloride ion is displaced by a nucleophile (Nu⁻). The presence of the two ortho-methyl groups creates significant steric hindrance around the benzylic carbon.[3] This steric bulk sterically disfavors a direct backside attack, which is characteristic of a concerted Sₙ2 mechanism. However, the electron-donating nature of the methyl groups helps to stabilize any potential carbocation intermediate that would form in a stepwise Sₙ1 mechanism.[3] Consequently, the reaction mechanism (Sₙ1 vs. Sₙ2) can be highly dependent on the reaction conditions, including the nature of the nucleophile and the polarity of the solvent.

Caption: Generalized Nucleophilic Substitution of this compound.

4.2 Radical Reactions

Under specific energetic conditions, such as in a corona-excited supersonic expansion, the relatively weak benzylic C-Cl bond can undergo homolysis to generate the 2,6-dimethylbenzyl radical.[3] This radical is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The ortho-methyl groups also provide steric shielding to the radical center.[3]

Synthesis and Purification

A common and reliable method for the laboratory-scale synthesis of this compound is the reaction of 2,6-dimethylbenzyl alcohol with a chlorinating agent like thionyl chloride (SOCl₂).[3][7]

5.1 Experimental Protocol: Synthesis from 2,6-Dimethylbenzyl Alcohol

Causality: Thionyl chloride is an excellent choice for this conversion because it reacts with the alcohol to form an intermediate chlorosulfite ester. The subsequent collapse of this intermediate to form the alkyl chloride and sulfur dioxide is thermodynamically favorable, and the gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion. Toluene is a suitable solvent as it is relatively inert and has a boiling point that allows for controlled heating.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

-

Reagent Charging: Charge the flask with thionyl chloride (1.1 equivalents) dissolved in toluene.

-

Addition of Alcohol: Dissolve 2,6-dimethylbenzyl alcohol (1.0 equivalent) in toluene and add this solution to the dropping funnel.

-

Reaction: Add the alcohol solution dropwise to the stirred thionyl chloride solution at room temperature. An exothermic reaction will occur. After the addition is complete, gently heat the mixture to reflux (around 70-80°C) for 1-2 hours to ensure the reaction goes to completion.[7]

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over crushed ice to quench any remaining thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Caption: Workflow for the Synthesis and Purification of this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: The compound is classified as corrosive.[6][8] It causes severe skin burns and serious eye damage.[4][5][8] Inhalation of its dust or mist can cause severe irritation to the respiratory tract.[6] It is also classified as a lachrymator, meaning it can cause tearing.[1] Upon combustion, it can produce toxic gases, including carbon oxides and highly toxic hydrogen chloride (HCl) gas.[6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[4][6] Mandatory PPE includes chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[4][8] A NIOSH-approved respirator may be necessary if dust or mists are generated.[6]

-

Handling: Avoid all personal contact, including inhalation.[4] Prevent contact with skin, eyes, and clothing.[8] Keep away from incompatible materials such as strong oxidizing agents and bases.[4][6] Containers should be kept tightly sealed when not in use.[4][8]

-

Storage: Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[4][8] It is recommended to store under an inert gas atmosphere (e.g., nitrogen or argon) and at refrigerated temperatures (0-10°C) to maintain stability.[1] Store away from incompatible substances.[6]

-

Spill & Disposal: In case of a spill, evacuate the area and remove all ignition sources.[4] Use dry cleanup procedures to avoid generating dust.[4] Dispose of the waste material in accordance with all applicable federal, state, and local regulations.[6]

Conclusion

This compound is a versatile and reactive chemical intermediate with significant applications in organic synthesis. Its unique steric and electronic properties, conferred by the ortho-methyl groups, make it an interesting substrate for mechanistic studies and a valuable precursor for pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, reactivity, and hazards is paramount for its safe and effective use in a research and development setting. The protocols and data presented in this guide serve as a foundational resource for scientists working with this compound.

References

- LookChem. (n.d.). Cas 5402-60-8, this compound.

- ChemicalBook. (n.d.). This compound synthesis.

- TCI America. (n.d.). This compound MSDS.

- Benchchem. (n.d.). This compound | 5402-60-8.

- Apollo Scientific. (n.d.). This compound.

- TCI EUROPE N.V. (2025). D3501 - this compound - SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 5402-60-8.

- CymitQuimica. (n.d.). CAS 5402-60-8: this compound.

- TCI EUROPE N.V. (n.d.). This compound 5402-60-8.

Sources

- 1. Cas 5402-60-8,this compound | lookchem [lookchem.com]

- 2. CAS 5402-60-8: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound | C9H11Cl | CID 221154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cloudfront.zoro.com [cloudfront.zoro.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2,6-Dimethylbenzyl Chloride

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylbenzyl chloride is a versatile chemical intermediate, primarily utilized as an alkylating agent and a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of this compound. It delves into the electronic and steric factors governing its reactivity and regioselectivity, offering detailed protocols for key EAS reactions and exploring their applications in drug development.

Chapter 1: Foundational Principles—Electronic and Steric Effects

The reactivity of the aromatic ring in this compound towards electrophilic attack is governed by the interplay of electronic and steric effects of its three substituents: two methyl (-CH₃) groups and one chloromethyl (-CH₂Cl) group.

1.1 Electronic Influence of Substituents

The two methyl groups at positions 2 and 6 are activating groups and ortho-, para-directors.[2] They enhance the electron density of the aromatic ring through a combination of a positive inductive effect (+I) and hyperconjugation, making the ring more susceptible to electrophilic attack.[2][3] This increased electron density is most pronounced at the positions ortho and para to the methyl groups.

Conversely, the chloromethyl group at position 1 is a deactivating group due to the electron-withdrawing inductive effect (-I) of the chlorine atom. This effect reduces the overall electron density of the aromatic ring, making it less reactive compared to toluene.

The net effect is a balancing act. The strong activating nature of the two methyl groups generally outweighs the deactivating effect of the chloromethyl group, rendering the ring activated towards electrophilic aromatic substitution.

1.2 Regioselectivity: Directing the Electrophile

The directing influence of the substituents determines the position of electrophilic attack. Both methyl groups direct incoming electrophiles to their ortho and para positions.[4][5] In this compound, the positions ortho to one methyl group are either the adjacent methyl group or the carbon bearing the chloromethyl group. The position para to one methyl group is the C4 position. Similarly, the C4 position is para to the other methyl group. Therefore, the C4 position is strongly activated and the primary site for electrophilic attack.

Caption: Directing effects in this compound.

1.3 The Role of Steric Hindrance

The methyl groups at the 2 and 6 positions create significant steric hindrance around the benzylic carbon and the adjacent ortho positions (C3 and C5).[2] This steric bulk can influence reaction rates, particularly in reactions involving bulky electrophiles.[6][7][8] The significant steric hindrance at the C3 and C5 positions further favors electrophilic attack at the less hindered C4 position.

Chapter 2: Key Electrophilic Aromatic Substitution Reactions

This chapter details common EAS reactions of this compound, providing theoretical background and practical experimental protocols.

2.1 Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a crucial functional group for further synthetic transformations, such as reduction to an amino group.[9]

Mechanism: The reaction typically proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and a strong acid catalyst, usually sulfuric acid.[9][10] The electron-rich aromatic ring of this compound then attacks the nitronium ion.

Expected Product: Based on the directing effects of the methyl groups, the major product of nitration is predicted to be 4-nitro-2,6-dimethylbenzyl chloride.[2]

Experimental Protocol: Nitration of this compound

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (2.5 eq) to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) via the dropping funnel, maintaining the temperature below 10 °C.

-

Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the nitrating mixture, keeping the temperature between 0-5 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Summary: Nitration Conditions and Outcomes

| Reagent/Condition | Molar Ratio (to substrate) | Temperature (°C) | Expected Major Product |

| Conc. HNO₃ | 1.1 | 0-5 | 4-Nitro-2,6-dimethylbenzyl chloride |

| Conc. H₂SO₄ | 3.5 | 0-5 |

2.2 Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br) onto the aromatic ring.

Mechanism: This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule, making it more electrophilic.[9][11]

Expected Product: The primary product of halogenation is the 4-halo-2,6-dimethylbenzyl chloride.

Caption: Workflow for the halogenation of this compound.

Experimental Protocol: Bromination of this compound

-

Reaction Setup: In a flask protected from light, dissolve this compound (1.0 eq) in a dry, inert solvent like carbon tetrachloride or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous ferric bromide (FeBr₃).

-

Bromine Addition: Slowly add a solution of bromine (1.05 eq) in the same solvent, keeping the temperature at or below room temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, wash the mixture with a dilute solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography.

2.3 Friedel-Crafts Reactions

Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring.[12] They are broadly classified into alkylation and acylation.

2.3.1 Friedel-Crafts Alkylation

This reaction introduces an alkyl group to the aromatic ring. However, it is often plagued by issues such as polyalkylation and carbocation rearrangements.[13][14] Given the activated nature of the this compound ring, polyalkylation can be a significant side reaction.

2.3.2 Friedel-Crafts Acylation

Friedel-Crafts acylation is a more reliable method for introducing a carbon chain to an aromatic ring. It involves the reaction of an acyl chloride or anhydride with the aromatic compound in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[15][16] The product is an aryl ketone.

Mechanism: The Lewis acid coordinates to the halogen of the acyl chloride, leading to the formation of a resonance-stabilized acylium ion.[15][17] This electrophile is then attacked by the aromatic ring.

Expected Product: Acylation of this compound is expected to yield the 4-acyl-2,6-dimethylbenzyl chloride.

Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in a dry, inert solvent such as dichloromethane or carbon disulfide at 0 °C.

-

Acyl Chloride Addition: Slowly add acetyl chloride (1.1 eq) to the suspension.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ketone by column chromatography or distillation.

Data Summary: Friedel-Crafts Acylation Conditions

| Acylating Agent | Lewis Acid | Molar Ratio (Agent:Catalyst:Substrate) | Solvent | Expected Major Product |

| Acetyl Chloride | AlCl₃ | 1.1 : 1.2 : 1.0 | Dichloromethane | 4-Acetyl-2,6-dimethylbenzyl chloride |

| Propionyl Chloride | AlCl₃ | 1.1 : 1.2 : 1.0 | Dichloromethane | 4-Propionyl-2,6-dimethylbenzyl chloride |

2.4 Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. While direct sulfonation of this compound is possible, an alternative is the reaction with a sulfonyl chloride in the presence of a Lewis acid. For instance, reaction with 2,6-dimethylbenzene-1-sulfonyl chloride would lead to a diaryl sulfone.[18][19][20]

Chapter 3: Synthetic Utility in Drug Development

The functionalized derivatives of this compound obtained through EAS reactions are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to selectively introduce various functional groups at the C4 position allows for the systematic modification of molecular properties, which is a cornerstone of modern drug discovery.

For example, the introduction of a nitro group allows for its subsequent reduction to an amine, which can then be further functionalized. Acylated products can undergo various transformations at the keto group, such as reduction to an alcohol or conversion to other functional groups. These transformations enable the construction of diverse molecular scaffolds for screening and optimization in drug development programs.

Conclusion

The electrophilic aromatic substitution reactions of this compound are predominantly governed by the strong activating and ortho-, para-directing effects of the two methyl groups, leading to a high degree of regioselectivity for the C4 position. Steric hindrance from the ortho-methyl groups further reinforces this selectivity. Understanding these principles allows for the predictable and efficient synthesis of a variety of 4-substituted-2,6-dimethylbenzyl chloride derivatives. These derivatives serve as crucial building blocks in the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.

References

-

Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

-

How does the methyl group o-p directing? (2018, July 3). Quora. Retrieved from [Link]

-

Directing Effect of Substituents: ortho–para-Directing Groups. (2025, May 22). JoVE. Retrieved from [Link]

-

electrophilic substitution in methylbenzene and nitrobenzene. (n.d.). Chemguide. Retrieved from [Link]

-

Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. Retrieved from [Link]

-

2,6-Dimethylbenzene-1-sulfonyl chloride. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Electrophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

-

The Friedel-Crafts Reaction. (2014, February 27). Retrieved from [Link]

-

An Explanation of Substituent Effects. (2023, October 27). Chemistry LibreTexts. Retrieved from [Link]

-

Selective nitration of benzyl chloride and its application nitrobenzaldehyde synthesis. (n.d.). Retrieved from [Link]

-

Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

-

Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021, September 20). Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

FRIEDEL-CRAFTS REACTIONS - AN OVERVIEW. (n.d.). Knockhardy. Retrieved from [Link]

-

Cas 5402-60-8,this compound. (n.d.). LookChem. Retrieved from [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube. Retrieved from [Link]

-

2,6-Dimethylbenzene-1-sulfonyl chloride | C8H9ClO2S | CID 2758529. (n.d.). PubChem. Retrieved from [Link]

-

High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (n.d.). NIH. Retrieved from [Link]

-

151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 19). YouTube. Retrieved from [Link]

-

Selective Nitration Of Benzyl Chloride And Its Application In The Synthesis Of Nitrobenzaldehyde. (2008, December 25). Globe Thesis. Retrieved from [Link]

-

5402-60-8(this compound). (n.d.). Kuujia.com. Retrieved from [Link]

-

Electrophilic Substitution. (2022, September 12). Chemistry LibreTexts. Retrieved from [Link]

-

This compound | C9H11Cl | CID 221154. (n.d.). PubChem. Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

- A kind of preparation method of 2,6- dimethyl benzene amine long-chain compound. (n.d.). Google Patents.

- Synthetic method of 2, 6-dimethyl nitrobenzene. (n.d.). Google Patents.

- Preparation method of benzyl chloride derivatives. (n.d.). Google Patents.

-

This compound, 25g, Each. (n.d.). Retrieved from [Link]

-

EAS-Alkylation. (n.d.). OpenOChem Learn. Retrieved from [Link]

- Method for preparing benzyl chloride compound. (n.d.). Google Patents.

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012, June 8). PubMed Central. Retrieved from [Link]

Sources

- 1. Cas 5402-60-8,this compound | lookchem [lookchem.com]

- 2. This compound | 5402-60-8 | Benchchem [benchchem.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. employees.oneonta.edu [employees.oneonta.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. ocf.berkeley.edu [ocf.berkeley.edu]

- 14. EAS-Alkylation | OpenOChem Learn [learn.openochem.org]

- 15. Friedel–Crafts Acylation [sigmaaldrich.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. 2,6-Dimethylbenzene-1-sulfonyl chloride [myskinrecipes.com]

- 19. 2,6-Dimethylbenzene-1-sulfonyl chloride | C8H9ClO2S | CID 2758529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Stability and Storage of 2,6-Dimethylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: 2,6-Dimethylbenzyl chloride is a key sterically hindered intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity, a desirable trait for synthesis, also presents significant challenges regarding its stability and requisite storage conditions. This guide provides a comprehensive technical overview of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes a framework for its proper storage and handling. By integrating fundamental chemical principles with industry-standard stability testing protocols, this document serves as an essential resource for ensuring the integrity and purity of this valuable chemical intermediate.

Introduction: The Unique Profile of a Sterically Hindered Benzyl Halide

This compound, a member of the substituted benzyl halide family, is distinguished by the presence of two methyl groups positioned ortho to the chloromethyl moiety on the benzene ring. This structural feature imparts significant steric hindrance around the benzylic carbon, profoundly influencing its reactivity and stability.[1] While its primary utility lies in nucleophilic substitution reactions to introduce the 2,6-dimethylbenzyl group into target molecules, this reactivity also makes the compound susceptible to degradation if not handled and stored correctly.[1] Understanding the interplay between its inherent reactivity and the environmental factors that can trigger its decomposition is paramount for its effective use in research and development.

This guide will delve into the chemical principles underpinning the stability of this compound, explore its degradation mechanisms, and provide actionable protocols for its storage and stability assessment.

Chemical Stability and Degradation Pathways

The stability of this compound is a dynamic interplay of electronic and steric effects, and its susceptibility to various degradation pathways. While generally stable under recommended storage conditions, it can undergo decomposition through several mechanisms, primarily hydrolysis, and to a lesser extent, thermal and photodegradation.

The Double-Edged Sword of Steric Hindrance

The two ortho-methyl groups in this compound create a sterically crowded environment around the benzylic carbon. This has a dual effect on its reactivity in nucleophilic substitution reactions, which are the primary pathways for both its intended use and its degradation.

-

Slowing SN2 Reactions: The steric bulk hinders the backside attack required for a bimolecular nucleophilic substitution (SN2) mechanism. This can slow down degradation by nucleophiles present as impurities or in the environment.

-

Facilitating SN1 Reactions: Conversely, the electron-donating nature of the methyl groups helps to stabilize the formation of a benzylic carbocation intermediate, which is the rate-determining step in a unimolecular nucleophilic substitution (SN1) mechanism.[1] Therefore, in the presence of polar protic solvents like water or alcohols, SN1-type degradation can be a significant pathway.

The following diagram illustrates the competing SN1 and SN2 pathways for the hydrolysis of this compound.

Caption: Figure 2: Primary Degradation Pathways.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, strict adherence to appropriate storage and handling protocols is essential. These recommendations are derived from safety data sheets and an understanding of the compound's chemical reactivity. [2][3][4] Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (0-10°C) [5] | To minimize thermal degradation and slow down the rate of hydrolytic and other decomposition reactions. |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) [5] | To prevent oxidation and hydrolysis by excluding atmospheric oxygen and moisture. |